3-Bromo-5-(methylthio)phenol
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Overview
Description
3-Bromo-5-(methylthio)phenol is an organic compound with the molecular formula C(_7)H(_7)BrOS It is characterized by a bromine atom at the third position and a methylthio group at the fifth position on a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylthio)phenol typically involves the bromination of 5-(methylthio)phenol. One common method is:
Bromination Reaction:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction conditions, minimizing by-products and optimizing the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-(methylthio)phenol can undergo various chemical reactions, including:
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Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Electrophilic Substitution: The phenol ring can undergo further bromination or nitration.
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Oxidation and Reduction
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Zinc in acetic acid, sodium borohydride
Solvents: Acetic acid, chloroform, ethanol
Major Products
Sulfoxides and Sulfones: From oxidation of the methylthio group
Aminophenols and Thiophenols: From nucleophilic substitution reactions
Scientific Research Applications
3-Bromo-5-(methylthio)phenol has several applications in scientific research:
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Chemistry
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Acts as a ligand in certain catalytic reactions.
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Biology
Enzyme Inhibition Studies: Used to study the inhibition of enzymes that interact with phenolic compounds.
Antimicrobial Research: Investigated for its potential antimicrobial properties.
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Medicine
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals.
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Industry
Material Science: Used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-(methylthio)phenol involves its interaction with various molecular targets:
Enzyme Inhibition: The phenolic hydroxyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity.
Oxidative Stress: The compound can induce oxidative stress in cells, leading to potential antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-(methylsulfanyl)phenol
- 3-Bromo-5-(methylthio)benzonitrile
- 3-Bromo-5-(methylthio)benzoic acid
Comparison
Compared to similar compounds, 3-Bromo-5-(methylthio)phenol is unique due to its specific substitution pattern on the phenol ring, which imparts distinct chemical reactivity and biological activity. Its methylthio group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-bromo-5-methylsulfanylphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrOS/c1-10-7-3-5(8)2-6(9)4-7/h2-4,9H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGJGTZACRBPWLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=CC(=C1)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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